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Cat. No.: B1260637

An In-Depth Technical Guide to Tulathromycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin A is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass,
distinguished by its unique three-amine functional group. It is a potent therapeutic agent
primarily used in veterinary medicine for the treatment and prevention of respiratory diseases in
cattle and swine. This document provides a comprehensive overview of the chemical structure,
physicochemical properties, and mechanism of action of Tulathromycin A. Detailed
experimental protocols for its analysis and a summary of its spectroscopic data are presented
to support research and development activities.

Chemical Structure and Identification

Tulathromycin A is the primary component of the drug substance tulathromycin, which exists
as an equilibrated mixture of two isomers, with Tulathromycin A constituting approximately
90%.[1][2] It is a 15-membered macrocyclic lactone.

The chemical structure of Tulathromycin A is characterized by a macrolide ring to which two
distinct sugar moieties are attached. The [IUPAC name is
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-
methyloxan-2-ylloxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-
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dimethyl-5-(propylaminomethyl)oxan-2-ylloxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-

azacyclopentadecan-15-one.[3][4]

Table 1: Chemical Identifiers of Tulathromycin A

Identifier Value Source(s)
CAS Number 217500-96-4 [31[5]
Molecular Formula Ca1H79N3012 [3][5]
Molecular Weight 806.09 g/mol [31[5]

SMILES String

CCCNCC1(C(OC(CC1(C)OC)

OC2C(C(C(C(C(NC(C(C(C(C(

0C2=0)CC)C)0)C)C)CC(C)C)
0)C)0)C)0)C(C(C(C(O3)C)N(
C)C)0)03

[5]

InChl Key

GUARTUJKFNAVIK-
QPTWMBCESA-N

[3]

Physicochemical Properties

Tulathromycin A is a white to off-white crystalline powder.[6] Its physicochemical properties

are crucial for its formulation and pharmacokinetic profile.

Table 2: Physicochemical Properties of Tulathromycin A
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Property Value Source(s)
Appearance White to off-white solid [6]

pKa 8.6-9.6 [7]
Solubility

DMSO >24.1 mg/mL [5]

Ethanol ~30 mg/mL [3]

Water Readily soluble at pH < 8 [8]
Ethanol:PBS (1:1, pH 7.2) ~0.5 mg/mL [3]

Melting Point 190 - 192 °C [9]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of
Tulathromycin A. While a complete set of assigned NMR peaks is not readily available in the
public domain, certificates of analysis confirm that *H NMR spectra are consistent with the
known structure.[6][10]

Mass Spectrometry

Mass spectrometry, particularly LC-MS/MS, is a key analytical technique for the quantification
of Tulathromycin A in biological matrices. Under electrospray ionization (ESI), Tulathromycin
A can form doubly charged precursor ions. A common transition monitored for quantification is
the fragmentation of the doubly charged ion [M+2H]2* at m/z 403.7 to a singly charged product
ion at m/z 576.9.[3]

Table 3: Mass Spectrometric Parameters for Tulathromycin A
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Parameter Value Source(s)

Electrospray lonization (ESI),

lonization Mode Positive [3]
Precursor lon (Quantification) m/z 403.7 ([M+2H]?%) [3]
Product lon (Quantification) m/z 576.9 [3]
Precursor lon (Confirmation) m/z 403.7 ([M+2H]?+) [3]
Product lon (Confirmation) m/z 229.9 [3]

Experimental Protocols
Synthesis of Tulathromycin A

The synthesis of Tulathromycin A is a multi-step process that typically starts from a precursor

macrolide, such as azithromycin. A general synthetic scheme involves:

Protection: The hydroxyl groups of the starting material are protected, for example, using
benzyl chloroformate (Cbz-Cl).

Oxidation: A specific hydroxyl group is oxidized to a ketone. The Albright-Goldman oxidation
is one such method employed.

Epoxidation: The ketone is converted to an epoxide, for instance, through a Wittig-Horner
reaction to form an alkene followed by oxidation with hydrogen peroxide.

Deprotection: The protecting groups are removed, often via catalytic hydrogenation using
palladium on carbon (Pd/C).

Amination: The epoxide ring is opened by reaction with n-propylamine to introduce the
propylamino side chain.

Purification: The crude product is purified, for example, by forming a phosphate salt, to yield
the final high-purity Tulathromycin A.
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This process has been improved to avoid low-temperature reactions, making it more suitable

for industrial-scale production.[5]

Quantification of Tulathromycin A in Bovine Plasma by
LC-MS/MS

This protocol is adapted from a validated method for the determination of tulathromycin in

various bovine biological matrices.[3]

w

. Sample Preparation:

Thaw frozen plasma samples at room temperature.

To 200 pL of the plasma sample, add 20 uL of an internal standard solution (Tulathromycin-
d7, 1 pg/mL in acetonitrile).

Add 180 pL of acetonitrile for protein precipitation.

Vortex the mixture for 30 seconds.

Centrifuge at 21,000 x g for 10 minutes at 4°C.

Filter the supernatant through a 0.22 um nylon syringe filter.

Dilute 100 pL of the filtered supernatant with 100 pL of 0.1% formic acid in water in an LC
vial.

. LC-MS/MS Analysis:

Chromatographic Column: BEH C18 column (50 x 2.1 mm, 1.7 um).

Column Temperature: 40°C.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: Acetonitrile.

Flow Rate: 0.3 mL/min.

Injection Volume: 10 pL.

Gradient Elution: A suitable gradient is run for a total of 5 minutes to separate the analyte
from matrix components.

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization
source.

lonization Mode: Positive.

Monitored Transitions: As detailed in Table 3.

. Quantification:
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» A calibration curve is constructed using fortified plasma samples with known concentrations
of Tulathromycin A.

e The concentration of Tulathromycin A in the unknown samples is determined by comparing
the peak area ratio of the analyte to the internal standard against the calibration curve. The
validated range for this method in plasma is 0.01-1 pg/mL.[3]

Mechanism of Action

Tulathromycin A exerts its antibacterial effect by inhibiting protein synthesis in susceptible
bacteria.[11] This is achieved through its high-affinity binding to the 50S subunit of the bacterial
ribosome.[7][12]

The binding site for macrolides is located within the nascent peptide exit tunnel (NPET) of the
50S ribosomal subunit. By binding to this site, Tulathromycin A physically obstructs the
passage of the elongating polypeptide chain, leading to a premature dissociation of the
peptidyl-tRNA from the ribosome.[7][12] This effectively halts protein synthesis, resulting in a
bacteriostatic effect. At higher concentrations, it may exhibit bactericidal activity against certain
pathogens.[12]
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Conclusion

Tulathromycin A is a well-characterized macrolide antibiotic with a unique chemical structure
that confers a long half-life and excellent tissue penetration, particularly in the lungs. The
information provided in this technical guide, including its chemical properties, detailed analytical
methodologies, and mechanism of action, serves as a valuable resource for researchers and
professionals in the field of drug development and veterinary medicine. Further research into its
synthesis and potential applications will continue to be of significant interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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